molecular formula C17H20N2O2 B2828330 N-(3-(pyridin-2-yloxy)benzyl)pivalamide CAS No. 1704619-65-7

N-(3-(pyridin-2-yloxy)benzyl)pivalamide

Cat. No.: B2828330
CAS No.: 1704619-65-7
M. Wt: 284.359
InChI Key: NFVAVXOCLDUCRN-UHFFFAOYSA-N
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Description

N-(3-(pyridin-2-yloxy)benzyl)pivalamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridin-2-yloxy group attached to a benzyl moiety, which is further connected to a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(pyridin-2-yloxy)benzyl)pivalamide typically involves the reaction of 3-(pyridin-2-yloxy)benzylamine with pivaloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: N-(3-(pyridin-2-yloxy)benzyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N-(3-(pyridin-2-yloxy)benzyl)pivalamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)pivalamide involves its interaction with specific molecular targets. The pyridin-2-yloxy group can form hydrogen bonds and π-π interactions with biological macromolecules, while the benzyl and pivalamide groups contribute to the compound’s overall stability and lipophilicity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-(pyridin-2-yl)benzamide
  • N-(3-(pyridin-2-yloxy)phenyl)acetamide
  • N-(3-(pyridin-2-yloxy)benzyl)acetamide

Comparison: N-(3-(pyridin-2-yloxy)benzyl)pivalamide is unique due to the presence of the pivalamide group, which imparts greater steric hindrance and stability compared to similar compounds. This makes it more resistant to metabolic degradation and enhances its potential as a drug candidate. Additionally, the pyridin-2-yloxy group provides specific binding interactions that are not present in other similar compounds, making it a valuable scaffold for drug design.

Properties

IUPAC Name

2,2-dimethyl-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)16(20)19-12-13-7-6-8-14(11-13)21-15-9-4-5-10-18-15/h4-11H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVAVXOCLDUCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=CC=C1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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